

Application Note: Quantification of Hazimycin 6 Using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: **Hazimycin 6**
Cat. No.: **B15563249**

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Hazimycin 6**, a di-tyrosine analogue antibiotic characterized by the presence of two isonitrile groups.^[1] The described method is based on established protocols for the analysis of closely related hazimycin congeners and is suitable for purity assessment and quantitative analysis in research and drug development settings.^[2] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA), and UV detection at 210 nm.^[2]

Introduction

Hazimycin 6 belongs to a class of isonitrile-containing antibiotics that have demonstrated antimicrobial activities.^{[1][2]} Accurate and reliable analytical methods are crucial for the characterization, purity determination, and quantification of this compound during discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antibiotics due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for an HPLC method optimized for **Hazimycin 6** and its related analogues. The physicochemical properties of hazimycins, particularly their UV absorption between 212 nm and 289 nm, make UV detection a suitable choice for this analysis.^{[2][3]}

Experimental

A reversed-phase HPLC method was developed based on the successful separation of hazimycin congeners.^[2] The method employs a C18 stationary phase and a mobile phase consisting of acetonitrile and water with 0.05% trifluoroacetic acid (TFA) as a modifier to improve peak shape and resolution. A gradient elution is used to ensure the efficient separation of **Hazimycin 6** from potential impurities and related compounds.

Instrumentation and Consumables:

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Reversed-phase C18 column (e.g., PEGASIL ODS, 250 mm x 10 mm, 5 µm).
- HPLC-grade acetonitrile, water, and trifluoroacetic acid.
- Standard laboratory glassware and filtration apparatus.

Results and Discussion

The developed HPLC method provides excellent separation and resolution for hazimycin compounds. The use of a C18 column with a gradient of acetonitrile in water with 0.05% TFA allows for the effective elution and separation of these moderately polar compounds. Detection at 210 nm provides high sensitivity for the hazimycin scaffold.^[2] The method is expected to be linear over a range of concentrations suitable for the analysis of bulk material and formulated products.

Conclusion

The HPLC method described herein is a reliable and robust technique for the quantitative analysis of **Hazimycin 6**. This method can be readily implemented in a laboratory setting for routine analysis and quality control purposes. The detailed protocol provides a solid foundation for researchers and scientists involved in the development of **Hazimycin 6** and related antibiotics.

Detailed Experimental Protocol

1.0 Objective

To provide a step-by-step protocol for the quantitative analysis of **Hazimycin 6** by High-Performance Liquid Chromatography (HPLC).

2.0 Materials and Reagents

- **Hazimycin 6** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA), (HPLC grade)
- Methanol (HPLC grade, for sample preparation)

3.0 Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or Quaternary gradient pump
 - Autosampler
 - Column compartment with temperature control
 - UV-Vis or Photodiode Array (PDA) detector
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45 µm, PTFE or nylon)
- HPLC vials

4.0 Chromatographic Conditions

Parameter	Value
Column	PEGASIL ODS, 250 mm x 10 mm, 5 µm (or equivalent C18 column)
Mobile Phase A	Water with 0.05% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.05% (v/v) Trifluoroacetic Acid (TFA)
Gradient Program	10% to 55% B over 60 minutes
Flow Rate	6.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	20 µL
Run Time	70 minutes

5.0 Procedure

5.1 Mobile Phase Preparation

- Mobile Phase A: Add 0.5 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly.
- Mobile Phase B: Add 0.5 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly.
- Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

5.2 Standard Solution Preparation

- Accurately weigh approximately 10 mg of **Hazimycin 6** reference standard into a 10 mL volumetric flask.
- Dissolve and dilute to volume with methanol. This will be the stock standard solution.

- Prepare working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90% A: 10% B) to achieve the desired concentrations for calibration.

5.3 Sample Preparation

- Accurately weigh a sufficient amount of the sample containing **Hazimycin 6** to achieve a final concentration within the calibration range.
- Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.
- Dilute the sample solution with the initial mobile phase composition to the target concentration.
- Filter the final sample solution through a 0.45 μm syringe filter into an HPLC vial before analysis.

5.4 System Suitability

- Before sample analysis, perform at least five replicate injections of a working standard solution.
- The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$.

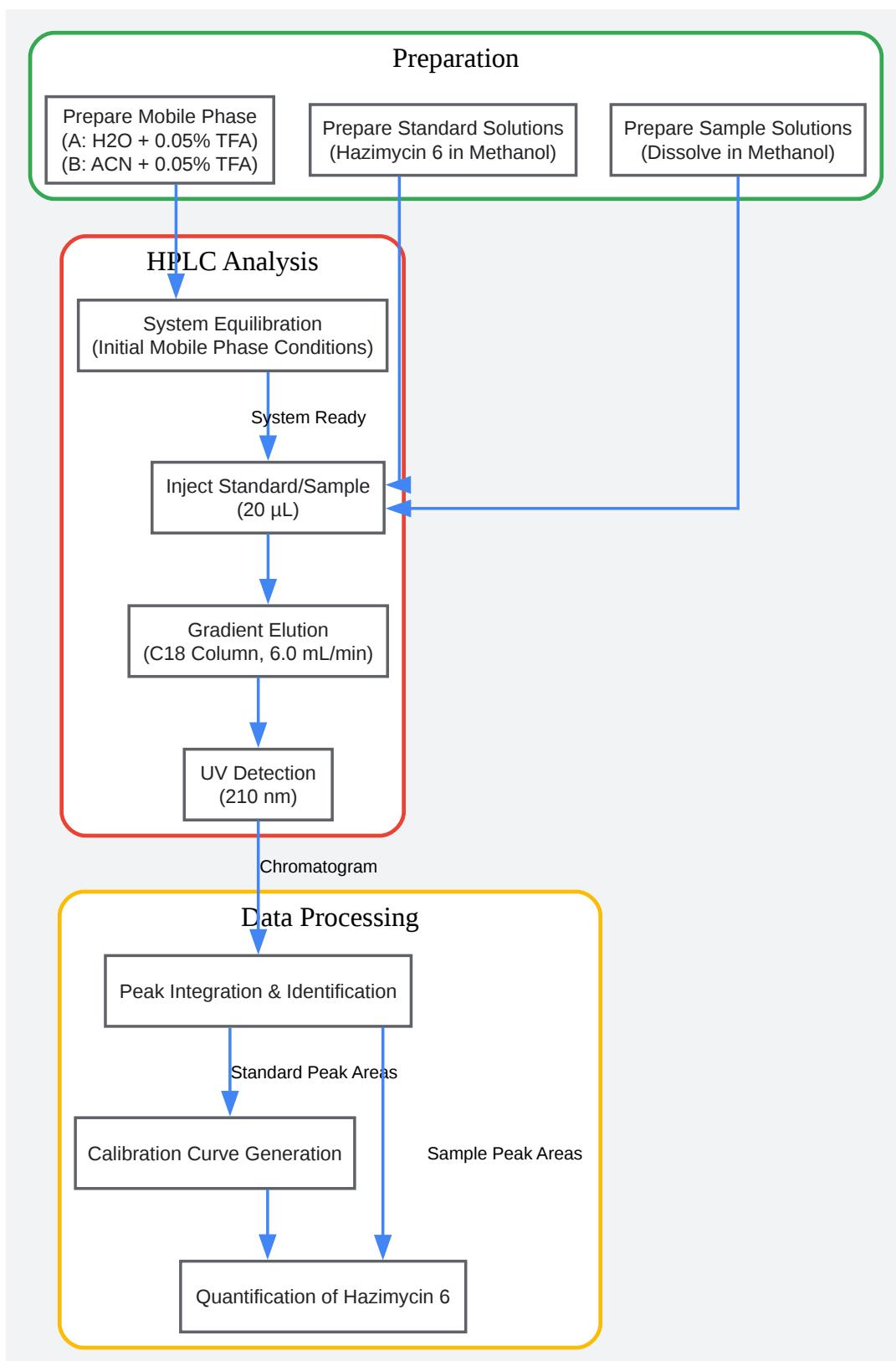
5.5 Analysis

- Construct a calibration curve by injecting the standard solutions at a minimum of five different concentration levels.
- Inject the prepared sample solutions.
- Quantify the amount of **Hazimycin 6** in the samples by comparing the peak area to the calibration curve.

Quantitative Data Summary

Parameter	Specification
Analyte	Hazimycin 6
Column Type	Reversed-Phase C18
Mobile Phase	Acetonitrile and Water with 0.05% TFA
Elution Mode	Gradient
Detection	UV at 210 nm
Linearity	To be determined (typically 1-100 µg/mL)
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Precision (RSD%)	≤ 2.0% for replicate injections
Accuracy (% Recovery)	To be determined (typically 98-102%)

Visualizations

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References

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